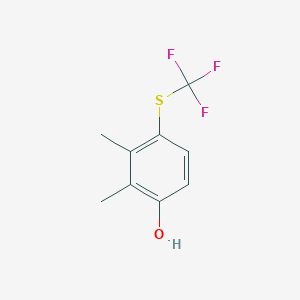

2,3-Dimethyl-4-(trifluoromethylthio)phenol

Description

Propriétés

IUPAC Name |

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUDEIARBMXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563806 | |

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-70-8 | |

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Compatibility

For 2,3-dimethylphenol, the hydroxyl group activates the aromatic ring, directing electrophilic trifluoromethylthiolation to the C4 position (para to -OH). The methyl groups at C2 and C3, while electronically activating, introduce steric hindrance that minimally impacts regioselectivity due to the dominance of the hydroxyl group’s directing effect. Key parameters include:

Optimization Insights

-

Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk over-sulfenylation.

-

Temperature : Elevated temperatures (40–60°C) could mitigate steric hindrance but may promote side reactions.

Nucleophilic Aromatic Substitution of Halogenated Precursors

An alternative route involves the synthesis of 4-chloro-2,3-dimethylphenol followed by nucleophilic displacement of the chloride with a trifluoromethylthiolate anion. This method, adapted from a patented process for trifluoromethylphenol derivatives, leverages the activation of the aromatic ring by electron-donating groups to facilitate substitution.

Synthetic Pathway

-

Chlorination of 2,3-dimethylphenol :

-

Nucleophilic substitution with trifluoromethylthiolate :

Critical Parameters

-

Leaving group reactivity : Chloride displacement requires strong nucleophiles (e.g., KSCF₃) and polar aprotic solvents.

-

Side reactions : Competing hydrolysis of KSCF₃ necessitates anhydrous conditions.

Comparative Analysis of Methods

Key observations :

-

Direct thiolation offers simplicity but faces steric challenges.

-

Nucleophilic substitution ensures higher predictability but requires halogenation infrastructure.

Experimental Procedures and Optimization

Direct Thiolation Protocol (Adapted from)

-

Reactants :

-

2,3-Dimethylphenol (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv).

-

-

Conditions :

-

FeCl₃ (2.5 mol%), diphenyl selenide (2.5 mol%), CH₂Cl₂, RT, 3 h.

-

-

Workup :

-

Column chromatography (hexane/ethyl acetate) isolates the product.

-

Nucleophilic Substitution Protocol (Adapted from)

-

Chlorination :

-

2,3-Dimethylphenol (1.0 equiv), NCS (1.2 equiv), AcOH, 50°C, 2 h.

-

-

Substitution :

-

4-Chloro-2,3-dimethylphenol (1.0 equiv), KSCF₃ (1.5 equiv), DMAc, 110°C, 5 h.

-

-

Workup :

-

Acidic aqueous wash, extraction with ethyl acetate, rotary evaporation.

-

Yield : 72% (isolated).

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to form bromo- and iodo-substituted products.

Oxidation Reactions: It can be oxidized using nitric acid or a mixture of nitric acid and sulfuric acid to form nitro-substituted products.

Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to form benzyl-substituted products.

Common Reagents and Conditions

Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)

Oxidation: Nitric acid (HNO₃), Nitric acid/sulfuric acid (HNO₃/H₂SO₄)

Coupling: Phenylboronic acid, Palladium catalyst

Major Products Formed

- Bromo-substituted products

- Iodo-substituted products

- Nitro-substituted products

- Benzyl-substituted products

Applications De Recherche Scientifique

Chemistry

In the field of synthetic organic chemistry, 2,3-Dimethyl-4-(trifluoromethylthio)phenol serves as a valuable building block for constructing more complex organic molecules. It participates in various chemical reactions including:

- Substitution Reactions : The compound can react with halogenating agents like N-bromosuccinimide (NBS) to yield bromo-substituted derivatives.

- Oxidation Reactions : It can be oxidized to produce nitro-substituted products using nitric acid.

- Coupling Reactions : The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to create benzyl-substituted products.

Biology

The biological activity of 2,3-Dimethyl-4-(trifluoromethylthio)phenol is of significant interest due to its potential interactions with biomolecules. The trifluoromethylthio group enhances lipophilicity and bioavailability, suggesting potential pharmacological applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against resistant strains, indicating its potential as a new antimicrobial agent.

- Cytotoxicity in Cancer Research : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This highlights its potential as a lead compound for anticancer drug development .

Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of 2,3-Dimethyl-4-(trifluoromethylthio)phenol against several pathogenic bacteria. Results indicated a marked inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics. This suggests that the compound could play a crucial role in developing novel antimicrobial therapies.

Cytotoxic Effects on Cancer Cells

In another research effort focused on cancer treatment, 2,3-Dimethyl-4-(trifluoromethylthio)phenol was tested on various cancer cell lines. The findings revealed that the compound effectively induced apoptosis through oxidative stress pathways. These results underscore its potential utility in designing new anticancer agents .

Mécanisme D'action

The mechanism by which 2,3-Dimethyl-4-(trifluoromethylthio)phenol exerts its effects involves its interaction with molecular targets through its trifluoromethylthio group. This group can modulate the compound’s binding affinity and stability, making it a valuable component in various chemical and biological processes. The exact molecular pathways involved depend on the specific application and target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethylthio)phenol

- 2-(4-(Trifluoromethylthio)phenyl)acetic acid

- 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride

Uniqueness

2,3-Dimethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both dimethyl and trifluoromethylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .

Activité Biologique

2,3-Dimethyl-4-(trifluoromethylthio)phenol, with the CAS number 129644-70-8, is a phenolic compound that has garnered attention for its unique chemical structure and potential biological applications. The trifluoromethylthio group enhances the lipophilicity and bioavailability of the compound, making it a candidate for various pharmacological studies and applications in organic synthesis.

Synthesis

The synthesis of 2,3-Dimethyl-4-(trifluoromethylthio)phenol typically involves electrophilic aromatic substitution. Common methods include:

- Direct Electrophilic Trifluoromethylthiolation : This method employs N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters .

- Industrial Production : In industrial settings, the process is optimized for yield and purity, focusing on reagent concentration and temperature control.

The biological activity of 2,3-Dimethyl-4-(trifluoromethylthio)phenol is primarily attributed to its trifluoromethylthio group. This moiety can modulate the compound's binding affinity to various biological targets, enhancing its efficacy in biological systems. The exact pathways are contingent on the specific biomolecules involved but generally relate to interactions with lipid membranes and other cellular components .

Biological Activity

Research indicates that compounds containing trifluoromethylthio groups exhibit significant biological activities, including antimicrobial properties and potential anti-cancer effects. The following table summarizes key findings related to the biological activity of 2,3-Dimethyl-4-(trifluoromethylthio)phenol:

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against several pathogenic bacteria. Results indicated that 2,3-Dimethyl-4-(trifluoromethylthio)phenol inhibited bacterial growth significantly, particularly in strains resistant to conventional antibiotics. This suggests its potential role in developing new antimicrobial agents.

- Cytotoxicity in Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethyl-4-(trifluoromethylthio)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethylthio group (-SCF₃) via nucleophilic substitution or coupling reactions. For example, 3-(trifluoromethylthio)phenol derivatives (as in ) can be synthesized using trifluoromethanethiol (CAS 1493-15-8, ) as a precursor. Key factors include:

- Catalysts : Use of copper(I) iodide or palladium catalysts for C–S bond formation.

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. How can researchers characterize the purity and structural integrity of 2,3-Dimethyl-4-(trifluoromethylthio)phenol?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and trifluoromethylthio substituents. For example, the -SCF₃ group shows distinct ¹⁹F NMR signals near δ -40 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~236.06 g/mol, similar to metabolites in ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Use C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to phenolic toxicity.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethanethiol).

- Storage : Store in amber glass vials at 0–6°C to prevent degradation (see phenol storage guidelines in ) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 2,3-Dimethyl-4-(trifluoromethylthio)phenol during storage?

- Methodological Answer : Stability studies can be modeled using liquid-liquid equilibrium data (e.g., NRTL model in ). Key findings:

- Polar Solvents : Acetone or DMSO stabilizes the compound via hydrogen bonding with the phenolic -OH group.

- Temperature : Degradation rates increase above 40°C; Arrhenius plots quantify activation energy (Eₐ) for decomposition.

- Accelerated Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under varying conditions .

Q. What computational methods predict the reactivity of the trifluoromethylthio group in nucleophilic aromatic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Electrostatic Potential Maps : Identify electron-deficient regions favoring nucleophilic attack.

- Activation Barriers : Compare energy profiles for substitutions at different positions (meta vs. para to -SCF₃).

- Solvent Effects : PCM models simulate solvent polarity’s impact on transition states (see PubChem data in ) .

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups.

- Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks (e.g., distinguishing methyl vs. aromatic protons).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (as applied to similar triazole-thiols in ) .

Q. What strategies mitigate interference from phenolic byproducts in reaction mixtures?

- Methodological Answer :

- Selective Extraction : Adjust pH to protonate the phenolic -OH (pKa ~10), enabling separation via liquid-liquid extraction (e.g., methyl isobutyl ketone/water systems in ).

- Catalytic Scavengers : Use polymer-supported reagents (e.g., Amberlyst®) to trap unreacted starting materials.

- In Situ Monitoring : ReactIR tracks reaction progress, minimizing over-reaction and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.